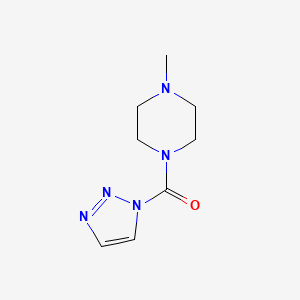

Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methanone group attached to a 4-methyl-1-piperazinyl and a 1H-1,2,3-triazol-1-yl group. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Piperazine Group: The 4-methyl-1-piperazinyl group can be introduced through nucleophilic substitution reactions.

Formation of the Methanone Group: The methanone group can be introduced through various acylation reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The piperazine group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- can be compared with other triazole derivatives such as:

1H-1,2,3-Triazole: A simpler triazole compound without the piperazine and methanone groups.

4-Methyl-1-piperazinyl derivatives: Compounds containing the piperazine group but lacking the triazole ring.

Methanone derivatives: Compounds with the methanone group but different substituents.

The uniqueness of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- lies in its combination of these functional groups, which may confer unique biological and chemical properties.

Biological Activity

Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- is a synthetic organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

- Chemical Formula: C₈H₁₃N₅O

- Molecular Weight: 181.22 g/mol

- CAS Number: 46829233

The compound features a methanone group attached to a 4-methyl-1-piperazinyl moiety and a triazole ring, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- exhibits significant antimicrobial activity. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and subsequently affecting fungal cell membrane integrity. Studies have shown that derivatives of triazoles can be effective against various fungal pathogens, suggesting that this compound may share similar properties.

Anticancer Activity

Preliminary studies have indicated that Methanone may possess anticancer properties. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

The biological activity of Methanone is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The triazole moiety can interact with enzymes involved in critical metabolic pathways.

- Cell Membrane Permeability: The piperazine group enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.

- Signal Transduction Modulation: Preliminary data suggest that the compound may influence signaling pathways related to cell growth and apoptosis.

Comparative Analysis

To understand the uniqueness of Methanone, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1H-1,2,3-Triazole | Simple triazole structure | Antifungal properties |

| 4-Methyl-1-piperazinyl derivatives | Piperazine group present | Antidepressant and anxiolytic effects |

| Methanone derivatives | Varying substituents on methanone | Diverse biological activities |

Methanone's combination of a piperazine group with a triazole ring provides it with unique properties that enhance its biological activity compared to simpler analogs.

Study 1: Antimicrobial Efficacy

A study published in PubChem reported that Methanone demonstrated significant antifungal activity against Candida albicans strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising therapeutic potential for treating fungal infections .

Study 2: Anticancer Potential

In vitro studies conducted on human lung cancer cells revealed that treatment with Methanone resulted in a 50% reduction in cell viability at concentrations above 20 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces programmed cell death .

Properties

Molecular Formula |

C8H13N5O |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

(4-methylpiperazin-1-yl)-(triazol-1-yl)methanone |

InChI |

InChI=1S/C8H13N5O/c1-11-4-6-12(7-5-11)8(14)13-3-2-9-10-13/h2-3H,4-7H2,1H3 |

InChI Key |

IVITUMRKXWPRPJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2C=CN=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.